N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a fascinating organic compound. Its chemical structure combines a thienopyrazole core with a carboxamide group. Let’s explore its properties and applications.
Preparation Methods
The synthetic routes to this compound involve several steps
-
Thienopyrazole Synthesis
- Start with a suitable precursor, such as 4-ethylphenylhydrazine.
- Cyclize it with a ketone (e.g., 3-methylacetophenone) under acidic conditions to form the thienopyrazole ring.
- Introduce the carboxamide group by reacting the thienopyrazole with an appropriate acid chloride (e.g., 5-chloronicotinoyl chloride).
-
Reaction Conditions
- Cyclization: Acidic conditions (e.g., sulfuric acid or Lewis acids).
- Carboxamide Formation: Use a base (e.g., triethylamine) to neutralize the hydrogen chloride generated during the reaction.
-
Industrial Production
- Large-scale production typically involves batch or continuous processes.
- Optimization of reaction conditions, solvent choice, and purification methods ensures high yields.
Chemical Reactions Analysis
Reactivity: N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its properties for organic electronics or sensors.
Mechanism of Action
Target: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Understand how it modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., thienopyrazole scaffold).
Similar Compounds: Explore related structures (e.g., other pyrazoles, thienopyrazoles).
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-3-15-9-11-16(12-10-15)22-20(25)19-13-18-14(2)23-24(21(18)26-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,22,25) |
InChI Key |
ZXUNETCUJPZTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.